molecular formula C15H20ClNO2 B4848666 1-[2-(2-chlorophenoxy)propanoyl]azepane

1-[2-(2-chlorophenoxy)propanoyl]azepane

Cat. No.: B4848666
M. Wt: 281.78 g/mol
InChI Key: DNGLQOYGRNLACI-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)propanoyl]azepane is a synthetic organic compound featuring an azepane (a seven-membered nitrogen-containing heterocycle) linked to a propanoyl group substituted at the 2-position with a 2-chlorophenoxy moiety.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(2-chlorophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-12(19-14-9-5-4-8-13(14)16)15(18)17-10-6-2-3-7-11-17/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLQOYGRNLACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-[2-(2-chlorophenoxy)propanoyl]azepane with two closely related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS Number
This compound C15H18ClNO3 ~307.76* Ketone, Ether 2-(2-Chlorophenoxy)propanoyl Not reported
1-(Chloroacetyl)azepane C8H14ClNO 175.656 Ketone, Chloroalkyl Chloroacetyl 52227-33-5
1-Azepanyl(2-chlorophenyl)methanone C13H14ClNO 235.76 Ketone, Aryl Chloride 2-Chlorophenyl 18494-63-8

*Estimated based on structural composition.

Key Observations :

  • Molecular Weight: The target compound’s higher molecular weight (~307.76 g/mol) compared to its analogs reflects the extended propanoyl-phenoxy chain, which may enhance lipophilicity and influence bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2-chlorophenoxy)propanoyl]azepane
Reactant of Route 2
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1-[2-(2-chlorophenoxy)propanoyl]azepane

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